molecular formula C13H18BClN2O2 B8093178 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride

Cat. No.: B8093178
M. Wt: 280.56 g/mol
InChI Key: URISILFQTFIZCW-UHFFFAOYSA-N
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Description

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride is a chemical compound that features a boron-containing dioxaborolane group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride typically involves the formation of the dioxaborolane group followed by its attachment to the indazole ring. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate indazole derivative under suitable conditions, such as the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and probes.

    Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The indazole ring can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride is unique due to the combination of the indazole ring and the dioxaborolane group. This combination allows it to participate in a wider range of reactions and applications compared to similar compounds that lack either the indazole ring or the dioxaborolane group .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URISILFQTFIZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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